molecular formula C20H19N3O4 B6135787 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide

2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide

Cat. No. B6135787
M. Wt: 365.4 g/mol
InChI Key: BYFBSRXUABIGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide, also known as DPA-713, is a small molecule drug that has been widely studied for its potential use in various scientific research applications. This compound belongs to the pyridazinone family and is structurally related to the nonsteroidal anti-inflammatory drug, celecoxib.

Mechanism of Action

2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide binds specifically to the TSPO, which is upregulated in activated microglia and astrocytes in the brain. This binding leads to the activation of several signaling pathways that are involved in neuroinflammation and neuroprotection. 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide has been shown to modulate the production of pro-inflammatory cytokines and chemokines, as well as promote the phagocytosis of cellular debris by microglia.
Biochemical and Physiological Effects
2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide has been shown to have several biochemical and physiological effects, including the modulation of pro-inflammatory cytokine and chemokine production, the promotion of phagocytosis by microglia, and the protection of neurons from oxidative stress and apoptosis. 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide has also been shown to have anti-inflammatory effects in animal models of neuroinflammation and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide has several advantages for use in lab experiments, including its high affinity and selectivity for the TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, one limitation of 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide is its relatively short half-life, which may limit its use in longitudinal studies.

Future Directions

There are several future directions for the study of 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide, including the development of more potent and selective TSPO ligands, the investigation of its potential use in the diagnosis and monitoring of neurodegenerative diseases, and the exploration of its therapeutic potential in the treatment of neuroinflammation and neurodegeneration. Additionally, the use of 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to produce 3-(3,4-dimethoxyphenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to produce 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide.

Scientific Research Applications

2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide has been extensively studied for its potential use as a radioligand for imaging neuroinflammation in vivo. It has been shown to bind specifically to the translocator protein (TSPO), which is highly expressed in activated microglia and astrocytes in the brain. 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide has also been investigated for its potential use in the diagnosis and monitoring of neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis.

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-17-10-8-14(12-18(17)27-2)16-9-11-20(25)23(22-16)13-19(24)21-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFBSRXUABIGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.